molecular formula C8H10O3 B15299052 2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid CAS No. 65456-67-9

2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid

Cat. No.: B15299052
CAS No.: 65456-67-9
M. Wt: 154.16 g/mol
InChI Key: KUWAUXQEPROIHD-UHFFFAOYSA-N
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Description

2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid is a bicyclic organic compound featuring a cyclohexene ring substituted with a methyl group at position 2, a ketone (oxo) group at position 3, and a carboxylic acid moiety at position 1. The compound’s structure combines conjugated unsaturation (cyclohexene) with electron-withdrawing groups (carboxylic acid and ketone), influencing its reactivity and physicochemical properties. The compound’s applications may include roles in pharmaceutical intermediates or organic synthesis due to its functional group diversity.

Properties

CAS No.

65456-67-9

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-methyl-3-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C8H10O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H2,1H3,(H,10,11)

InChI Key

KUWAUXQEPROIHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2-Methylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method involves the cyclization of 2-Methyl-4-oxopentanoic acid in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexene Carboxylic Acid Derivatives

Key differences include:

  • Substituents : Bromine at position 2 vs. methyl and oxo groups at positions 2 and 3.
  • Reactivity: The bromine atom in 2-bromo-1-cyclohexene-1-carboxylic acid facilitates nucleophilic substitution, whereas the oxo group in the target compound may enhance electrophilic reactivity (e.g., enolate formation).

Pyrrolidine Carboxylic Acid Derivatives

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) is a five-membered lactam derivative with a carboxylic acid group . Comparisons include:

  • Ring Size and Conformation : The six-membered cyclohexene ring in the target compound allows for greater conformational flexibility (e.g., chair vs. boat conformations) compared to the rigid, planar pyrrolidine ring.
  • Functional Groups : Both compounds feature a ketone and carboxylic acid, but the lactam (cyclic amide) in the pyrrolidine derivative introduces distinct hydrogen-bonding and solubility properties.

Polycyclic and Conjugated Systems

Complex polycyclic compounds, such as those in (e.g., carotenoid derivatives with conjugated ene systems), highlight the role of conjugation in stabilizing molecular structures. The target compound’s cyclohexene ring lacks extended conjugation but may exhibit localized resonance between the carboxylic acid and ketone groups.

Structural and Conformational Analysis

The cyclohexene ring in 2-methyl-3-oxocyclohex-1-ene-1-carboxylic acid is likely puckered due to steric and electronic effects. Cremer and Pople’s puckering coordinates () provide a framework to quantify nonplanar distortions in such rings . For example:

  • Puckering Amplitude (q) : Higher values indicate greater deviation from planarity.
  • Phase Angle (φ) : Determines the type of puckering (e.g., chair, twist-boat).

Comparatively, five-membered rings (e.g., pyrrolidine in ) exhibit smaller q values due to inherent strain limitations .

Data Table: Key Properties of Compared Compounds

Compound Name Ring Size Substituents Melting Point (°C) Key Functional Groups
This compound 6-membered 2-methyl, 3-oxo, 1-carboxylic Not reported Carboxylic acid, ketone
2-Bromo-1-cyclohexene-1-carboxylic acid 6-membered 2-bromo, 1-carboxylic 102–103.5 Carboxylic acid, bromide
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 5-membered 1-methyl, 5-oxo, 3-carboxylic Not reported Carboxylic acid, lactam

Biological Activity

2-Methyl-3-oxocyclohex-1-ene-1-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C8H10O3
  • Molecular Weight: 154.165 g/mol
  • Functional Groups: The compound contains a ketone and a carboxylic acid functional group, which are critical for its biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism involves the release of nitric oxide, which has been shown to inhibit tumor growth and metastasis.

Case Study:
A study demonstrated that the compound could reduce the viability of breast cancer cells by inducing apoptosis via nitric oxide-mediated pathways. The IC50 value for cancer cell inhibition was reported at approximately 25 µM, showcasing its potential as an anticancer agent .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It shows activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro studies revealed that this compound has a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests its potential use as a natural antimicrobial agent.

The biological activity of this compound is primarily attributed to its ability to:

  • Act as a nitric oxide donor , which enhances its antiproliferative effects.
  • Interact with cellular membranes, leading to increased permeability and subsequent cell death in microbial pathogens .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)
This compoundAnticancer, Antimicrobial50
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylateAntimicrobial30
Methyl 6-oxocyclohex-1-ene-1-carboxylateAnticancer40

Q & A

Basic: How can the structure of 2-methyl-3-oxocyclohex-1-ene-1-carboxylic acid be confirmed experimentally?

Answer:
Structural confirmation requires a combination of spectroscopic and computational methods:

  • NMR Spectroscopy : Analyze 1H^1 \text{H}- and 13C^13 \text{C}-NMR spectra to identify the cyclohexene ring, methyl group (δ ~1.2–1.5 ppm), ketone (δ ~200–220 ppm for carbonyl), and carboxylic acid (δ ~170–175 ppm for COOH) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., C9H12O3\text{C}_9\text{H}_{12}\text{O}_3, expected m/z 168.0786) and fragmentation patterns .
  • X-ray Crystallography : If crystalline, resolve the spatial arrangement of substituents (e.g., cyclohexene ring conformation and ketone positioning) .

Basic: What synthetic routes are feasible for preparing this compound?

Answer:
Two primary methodologies are applicable:

Oxidation of Substituted Cyclohexenes : Start with 2-methylcyclohex-1-ene, oxidize the C3 position using Jones reagent (CrO3_3/H2_2SO4_4) to introduce the ketone, followed by carboxylation via Kolbe-Schmitt reaction .

Cyclization of Precursors : Use β-keto ester intermediates (e.g., methyl 3-oxohexanoate) in acidic conditions to form the cyclohexene ring, followed by hydrolysis to the carboxylic acid .
Key Considerations : Monitor reaction conditions (temperature, catalyst) to avoid over-oxidation or ring-opening side reactions .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Answer:

  • Density Functional Theory (DFT) : Calculate the electrophilicity index (ω\omega) of the ketone and conjugated cyclohexene double bond to predict regioselectivity in reactions (e.g., Michael additions) .
  • Frontier Molecular Orbital (FMO) Analysis : Identify the LUMO (lowest unoccupied molecular orbital) localization to determine reactive sites. For example, the α,β-unsaturated ketone system may show higher reactivity toward nucleophiles at the β-position .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to stabilize transition states and enhance reaction rates .

Advanced: What strategies resolve contradictions in spectroscopic data for isomers of cyclohexene carboxylic acids?

Answer:

  • Comparative Analysis : Use analogs like 4-methylcyclohex-1-ene-1-carboxylic acid and 6-methylcyclohex-3-ene-1-carboxylic acid as benchmarks. Compare chemical shifts in 1H^1 \text{H}-NMR (e.g., methyl group splitting patterns) and IR carbonyl stretching frequencies.
  • Dynamic NMR : Resolve conformational equilibria (e.g., chair vs. boat forms) by variable-temperature NMR to distinguish isomer-specific ring dynamics .
  • Isotopic Labeling : Introduce 13C^{13} \text{C} at the methyl or ketone group to track electronic environments via 13C^13 \text{C}-NMR .

Basic: How to assess the stability of this compound under varying pH conditions?

Answer:

  • pH-Dependent Degradation Studies :
    • Acidic Conditions (pH < 3) : Monitor decarboxylation via HPLC, as the protonated carboxylic acid may lose CO2_2 .
    • Basic Conditions (pH > 10) : Track ketone aldol condensation by UV-Vis spectroscopy (λ ~270 nm for conjugated enones) .
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation of the cyclohexene ring .

Advanced: What catalytic systems enhance enantioselective modifications of this compound?

Answer:

  • Organocatalysts : Use proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) for asymmetric α-functionalization of the ketone group .
  • Metal Catalysis : Employ chiral Ru or Rh complexes for hydrogenation of the cyclohexene double bond with >90% enantiomeric excess (ee) .
  • Enzyme-Mediated Reactions : Screen lipases or ketoreductases for selective reduction of the ketone to secondary alcohols .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with corrosive carboxylic acid .
  • Ventilation : Use fume hoods to avoid inhalation of volatile degradation products (e.g., CO2_2 or ketones) .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: How does the electron-withdrawing ketone group influence the acidity of the carboxylic acid moiety?

Answer:

  • pKa Determination : Measure via potentiometric titration in water; the ketone’s electron-withdrawing effect lowers the pKa of the carboxylic acid (estimated ΔpKa ~0.5–1.0 vs. non-ketone analogs) .
  • Computational Validation : Calculate partial charges (Mulliken or NPA) to quantify electron density redistribution from the ketone to the COOH group .

Advanced: Can this compound serve as a precursor for bioactive heterocycles?

Answer:

  • Cyclocondensation Reactions : React with hydrazines to form pyrazoline derivatives (potential antimicrobial agents) under microwave-assisted conditions .
  • Ring-Expansion : Treat with diazomethane to generate seven-membered lactones via ketone-mediated C–C insertion .
  • Cross-Coupling : Utilize Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at the methyl position for SAR studies .

Basic: What analytical techniques differentiate this compound from its positional isomers?

Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column; retention times vary based on methyl/ketone positioning (e.g., 4-methyl vs. 2-methyl isomers) .
  • Vibrational Spectroscopy : Compare IR carbonyl peaks: α,β-unsaturated ketones show lower ν(C=O) frequencies (~1680 cm1^{-1}) due to conjugation .

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